

In-Depth Technical Guide to the Tripeptide NH2-SSK-COOH

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Compound of Interest

Compound Name: NH2-SSK-COOH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the tripeptide **NH2-SSK-COOH**, also known as Ser-Ser-Lys. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related scientific fields.

Core Molecular Data

The fundamental chemical and physical properties of **NH2-SSK-COOH** are summarized in the table below. This information is crucial for experimental design, analytical characterization, and computational modeling. The data has been compiled from reputable chemical databases.

Property	Value	Reference
Full Name	L-Seryl-L-seryl-L-lysine	N/A
Abbreviation	Ser-Ser-Lys (SSK)	N/A
Molecular Formula	C ₁₂ H ₂₄ N ₄ O ₆	[1]
Molecular Weight	320.34 g/mol	[1]
Canonical SMILES	C(CCN)C--INVALID-LINK--N--INVALID-LINK--O)CO)CO">C@HN	N/A
IUPAC Name	(2S)-2-[[[(2S)-2-[[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid	[1]

Biological Significance and Applications

Currently, there is limited publicly available scientific literature detailing a specific, independent biological function or signaling pathway for the standalone tripeptide **NH2-SSK-COOH**.

However, the "Ser-Ser-Lys" sequence is a recognized catalytic triad motif found within the active sites of certain enzymes, such as peptide amidases. In this context, the serine residues act as nucleophiles, and the lysine residue plays a role in catalysis, facilitating the hydrolysis of amide bonds.

The primary application of the **NH2-SSK-COOH** tripeptide in research and development appears to be as a synthetic building block or a fragment for the synthesis of larger, more complex peptides and proteins. Its well-defined structure and chemical properties make it a useful component in solid-phase peptide synthesis (SPPS) and other peptide chemistry applications.

Experimental Protocols

The synthesis and purification of **NH2-SSK-COOH** are typically achieved through well-established methods in peptide chemistry, primarily Fmoc-based Solid-Phase Peptide

Synthesis (SPPS). Below are detailed, generalized protocols for its synthesis, cleavage, and purification.

Solid-Phase Peptide Synthesis (SPPS) of NH₂-SSK-COOH

This protocol outlines the manual synthesis of the tripeptide on a solid support resin.

Materials:

- Fmoc-Lys(Boc)-Wang resin
- Fmoc-Ser(tBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Dimethylformamide (DMF)
- Piperidine
- Dichloromethane (DCM)
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
 - Drain the solution.
 - Repeat the treatment with 20% piperidine in DMF for 15 minutes.

- Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
- First Amino Acid Coupling (Serine):
 - In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2 hours at room temperature.
 - Wash the resin with DMF (5 times) and DCM (3 times).
- Second Amino Acid Coupling (Serine):
 - Repeat the Fmoc deprotection step as described above.
 - Repeat the amino acid coupling step using Fmoc-Ser(tBu)-OH.
- Final Fmoc Deprotection: Perform a final Fmoc deprotection to expose the N-terminal amine group.

Cleavage from Resin and Side-Chain Deprotection

Materials:

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Cold diethyl ether

Procedure:

- Wash the peptide-bound resin with DCM and dry it under vacuum.

- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

- Crude **NH₂-SSK-COOH** peptide
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- C18 RP-HPLC column

Procedure:

- Dissolve the crude peptide in a minimal amount of Solvent A.
- Inject the sample onto the C18 column.
- Elute the peptide using a linear gradient of Solvent B (e.g., 0-60% over 30 minutes).
- Monitor the elution at 220 nm.
- Collect the fractions containing the purified peptide.

- Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.
- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis and purification of a peptide such as **NH2-SSK-COOH**.



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General workflow for the synthesis and purification of **NH2-SSK-COOH**.

As the specific signaling pathways involving the standalone **NH2-SSK-COOH** tripeptide are not well-documented in publicly available literature, a corresponding diagram cannot be provided at this time. Research into the potential biological activities of this and other small peptides is an ongoing field of study.

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References

- 1. Ser-Lys | C₉H₁₉N₃O₄ | CID 16122513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Tripeptide NH₂-SSK-COOH]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13916881#nh2-ssk-cooh-molecular-weight-and-formula>]

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